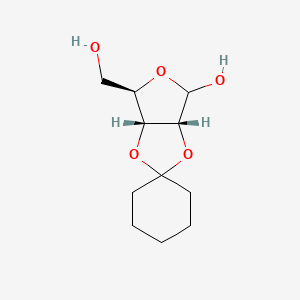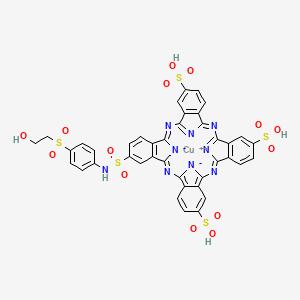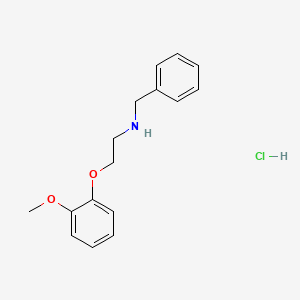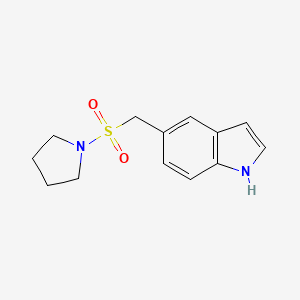
L-745,870 Trihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- L-745,870 wurde als potenzielles Therapeutikum für Schizophrenie untersucht. Der D4-Rezeptor ist an der Pathophysiologie dieser Erkrankung beteiligt, und selektive Antagonisten wie L-745,870 wurden auf ihre antipsychotischen Wirkungen untersucht .
- Forscher haben L-745,870 verwendet, um die Rolle von D4-Rezeptoren bei verschiedenen Verhaltensweisen zu untersuchen, darunter Lokomotion, Kognition und Belohnungsverarbeitung. Seine Selektivität für D4-Rezeptoren macht es zu einem wertvollen Werkzeug, um dopaminerge Signalwege zu verstehen .
- Der D4-Rezeptor ist mit der Belohnungsverarbeitung und Sucht verbunden. L-745,870 wurde verwendet, um die Auswirkungen einer D4-Rezeptorblockade auf süchtiges Verhalten wie Drogensuche und Verstärkung zu untersuchen .
- Einige Studien deuten darauf hin, dass D4-Rezeptoren eine Rolle beim Neuroprotektion spielen könnten. Die Selektivität von L-745,870 für D4-Rezeptoren macht es relevant für die Untersuchung potenzieller neuroprotektiver Wirkungen bei Erkrankungen wie Parkinson oder anderen neurodegenerativen Erkrankungen .
- Obwohl nicht so umfassend untersucht, wurde L-745,870 auf seine potenziellen Auswirkungen auf Krebszellen untersucht. Dopaminerge Signalwege sind an der Entstehung von Krebs beteiligt, und D4-Rezeptorantagonisten wie L-745,870 können das Tumorwachstum und die Metastasierung beeinflussen .
- D4-Rezeptoren befinden sich im Magen-Darm-Trakt, und L-745,870 wurde verwendet, um ihre Rolle bei der Darmmotilität, Entzündung und anderen gastrointestinalen Funktionen zu untersuchen. Das Verständnis dieser Mechanismen könnte zu neuartigen Behandlungen für Verdauungsstörungen führen .
Schizophrenieforschung
Neurobiologie und Verhalten
Drogenabhängigkeit und Belohnungsmechanismen
Neuroprotektion und neurodegenerative Erkrankungen
Krebsforschung
Gastrointestinale Erkrankungen
Zusammenfassend lässt sich sagen, dass L-745,870 Trihydrochlorid eine vielseitige Verbindung ist, deren Anwendungen sich über Neurobiologie, Psychiatrie, Krebsforschung und gastrointestinale Gesundheit erstrecken. Seine Selektivität für D4-Rezeptoren bietet ein wertvolles Werkzeug zur Untersuchung von Dopamin-bezogenen Prozessen in verschiedenen Kontexten . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, fragen Sie gerne! 😊
Wirkmechanismus
Mode of Action
L-745,870 Trihydrochloride interacts with its targets by binding to the D4 receptors with high affinity . It shows weaker affinity for D2 and D3 receptors .
Biochemical Pathways
The D4 receptors, to which L-745,870 Trihydrochloride binds, are involved in several biochemical pathways. These pathways include the inhibition of adenylate cyclase activity, inhibition of Ca2+ currents, and stimulation of extracellular acidification .
Pharmacokinetics
It is known to be brain-penetrant and orally active , suggesting good bioavailability.
Result of Action
L-745,870 Trihydrochloride inhibits cell death and shows neuroprotective effects . Despite its promising in vitro activity, it was found to be ineffective as an antipsychotic in humans .
Action Environment
The action, efficacy, and stability of L-745,870 Trihydrochloride can be influenced by various environmental factorsIt is also worth noting that L-745,870 Trihydrochloride is brain-penetrant , suggesting it can cross the blood-brain barrier, an important factor in the drug’s environment of action.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSOYZLYCFYXFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866021-03-6 |
Source


|
| Record name | L-745870 trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866021036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-745870 TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9TSV2PSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)







